molecular formula C25H29N2.Cl<br>C25H29ClN2 B1277626 Astrafloksin CAS No. 6320-14-5

Astrafloksin

Cat. No.: B1277626
CAS No.: 6320-14-5
M. Wt: 393.0 g/mol
InChI Key: QCGOYKXFFGQDFY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Astrafloksin is a polymethine dye known for its application in various analytical and industrial processes. It is particularly noted for its ability to form ionic associates with various compounds, making it useful in extraction and photometric analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Astrafloksin is synthesized through a series of chemical reactions involving the formation of polymethine chains. The synthesis typically involves the reaction of indole derivatives with aldehydes under acidic conditions to form the polymethine structure . The reaction conditions often require precise control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve a high yield of the dye. The final product is purified through crystallization and filtration techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Astrafloksin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Astrafloksin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Astrafloksin involves its ability to form ionic associates with various compounds. This interaction is primarily driven by electrostatic forces between the dye and the target molecule. The formation of these ionic associates enhances the solubility and stability of the target compound, facilitating its extraction and analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Astrafloksin

This compound stands out due to its high molar absorption coefficient and its ability to form stable ionic associates with a wide range of compounds. This makes it particularly useful in analytical chemistry and environmental analysis .

Properties

CAS No.

6320-14-5

Molecular Formula

C25H29N2.Cl
C25H29ClN2

Molecular Weight

393.0 g/mol

IUPAC Name

(2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride

InChI

InChI=1S/C25H29N2.ClH/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1

InChI Key

QCGOYKXFFGQDFY-UHFFFAOYSA-M

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-]

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-]

Key on ui other cas no.

6320-14-5

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Astrafloksin
Reactant of Route 2
Astrafloksin
Reactant of Route 3
Astrafloksin
Reactant of Route 4
Astrafloksin
Reactant of Route 5
Astrafloksin
Reactant of Route 6
Astrafloksin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.